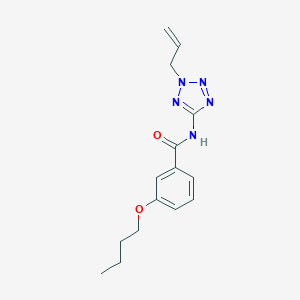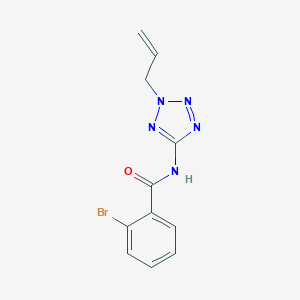
N-(2-allyl-2H-tetraazol-5-yl)-2-bromobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-allyl-2H-tetraazol-5-yl)-2-bromobenzamide, also known as ABBA, is a chemical compound that has been widely studied for its potential use in scientific research. ABBA belongs to the class of tetrazole-containing compounds, which have shown promising results in various biological applications.
Mécanisme D'action
The mechanism of action of N-(2-allyl-2H-tetraazol-5-yl)-2-bromobenzamide is not fully understood, but it is believed to involve the formation of a complex with metal ions such as copper and zinc. This complex formation leads to changes in the fluorescence properties of N-(2-allyl-2H-tetraazol-5-yl)-2-bromobenzamide, allowing it to be used as a fluorescent probe for metal ion detection. In photodynamic therapy, N-(2-allyl-2H-tetraazol-5-yl)-2-bromobenzamide is believed to generate reactive oxygen species upon activation by light, leading to the destruction of cancer cells.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of N-(2-allyl-2H-tetraazol-5-yl)-2-bromobenzamide have not been extensively studied. However, studies have shown that N-(2-allyl-2H-tetraazol-5-yl)-2-bromobenzamide is non-toxic to cells at concentrations used in scientific research experiments.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(2-allyl-2H-tetraazol-5-yl)-2-bromobenzamide in scientific research experiments is its high sensitivity and selectivity for metal ion detection. N-(2-allyl-2H-tetraazol-5-yl)-2-bromobenzamide is also relatively easy to synthesize and purify. However, one of the limitations of using N-(2-allyl-2H-tetraazol-5-yl)-2-bromobenzamide is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of N-(2-allyl-2H-tetraazol-5-yl)-2-bromobenzamide. One direction is the development of new fluorescent probes based on the structure of N-(2-allyl-2H-tetraazol-5-yl)-2-bromobenzamide for the detection of other metal ions. Another direction is the optimization of the synthesis method for N-(2-allyl-2H-tetraazol-5-yl)-2-bromobenzamide to improve its solubility in aqueous solutions. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-allyl-2H-tetraazol-5-yl)-2-bromobenzamide and its potential use in photodynamic therapy for cancer treatment.
Conclusion
N-(2-allyl-2H-tetraazol-5-yl)-2-bromobenzamide, or N-(2-allyl-2H-tetraazol-5-yl)-2-bromobenzamide, is a chemical compound that has shown promising results in various scientific research applications. Its high sensitivity and selectivity for metal ion detection make it a valuable tool for researchers. Further studies are needed to fully understand the mechanism of action of N-(2-allyl-2H-tetraazol-5-yl)-2-bromobenzamide and its potential use in photodynamic therapy for cancer treatment.
Méthodes De Synthèse
The synthesis of N-(2-allyl-2H-tetraazol-5-yl)-2-bromobenzamide involves the reaction of 2-bromobenzoyl chloride with 2-allyl-1H-tetrazole in the presence of a base such as triethylamine. The reaction takes place under reflux conditions in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified using column chromatography to obtain pure N-(2-allyl-2H-tetraazol-5-yl)-2-bromobenzamide.
Applications De Recherche Scientifique
N-(2-allyl-2H-tetraazol-5-yl)-2-bromobenzamide has been studied for its potential use in various scientific research applications. One of the most promising applications is its use as a fluorescent probe for detecting metal ions such as copper and zinc. N-(2-allyl-2H-tetraazol-5-yl)-2-bromobenzamide has also been studied for its potential use as a photosensitizer in photodynamic therapy, a treatment for cancer that involves the use of light to activate a photosensitizing agent.
Propriétés
Nom du produit |
N-(2-allyl-2H-tetraazol-5-yl)-2-bromobenzamide |
|---|---|
Formule moléculaire |
C11H10BrN5O |
Poids moléculaire |
308.13 g/mol |
Nom IUPAC |
2-bromo-N-(2-prop-2-enyltetrazol-5-yl)benzamide |
InChI |
InChI=1S/C11H10BrN5O/c1-2-7-17-15-11(14-16-17)13-10(18)8-5-3-4-6-9(8)12/h2-6H,1,7H2,(H,13,15,18) |
Clé InChI |
HINYRRLOMJFEIM-UHFFFAOYSA-N |
SMILES |
C=CCN1N=C(N=N1)NC(=O)C2=CC=CC=C2Br |
SMILES canonique |
C=CCN1N=C(N=N1)NC(=O)C2=CC=CC=C2Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



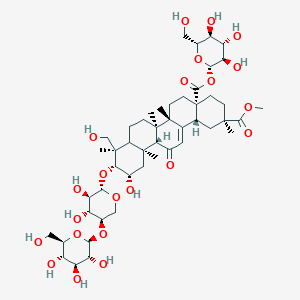
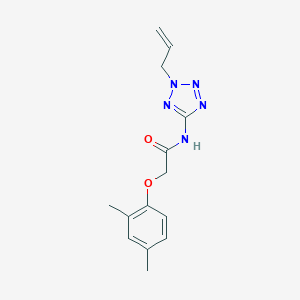
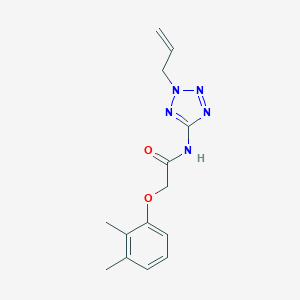
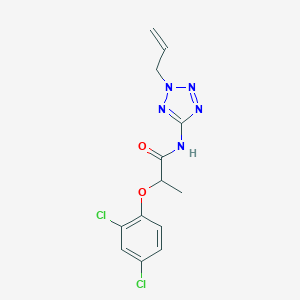
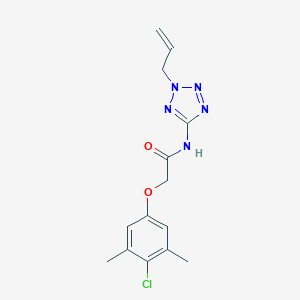
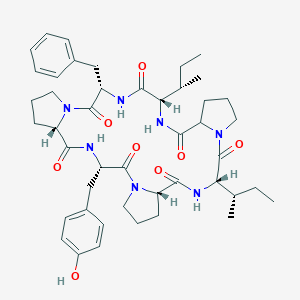
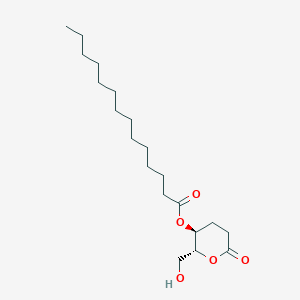
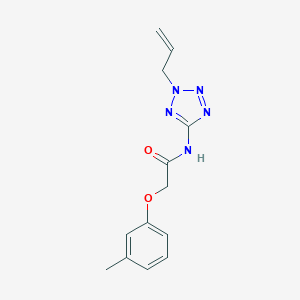
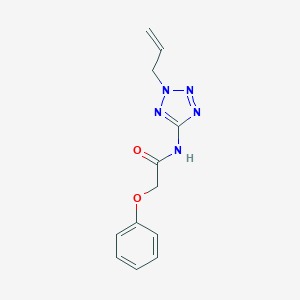
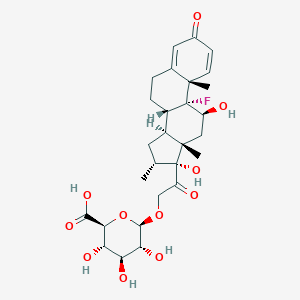
![2-chloro-4-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B235229.png)
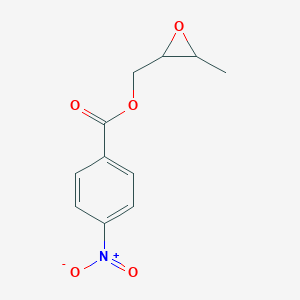
![(4S)-4-amino-5-[[(2R)-3-(2-bromo-2-chloro-1,1-difluoroethyl)sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B235234.png)
